![molecular formula C23H17BrClN3O2 B12215640 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol](/img/structure/B12215640.png)
2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol
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Overview
Description
2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with amino and bromophenyl groups, and a phenol ring substituted with a chlorobenzyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Substitution Reactions: The bromophenyl and amino groups are introduced through substitution reactions using suitable brominated and aminated precursors.
Etherification: The phenol ring is etherified with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Types of Reactions:
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium thiolate or primary amines in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications, particularly as an anticancer agent. Research indicates that it may inhibit specific kinases involved in cancer progression, thus blocking cell proliferation and inducing apoptosis in cancer cells.
Mechanisms of Action :
- Enzyme Inhibition : The compound may bind to active sites of enzymes, inhibiting their activity and affecting cellular pathways related to cancer growth.
- Antioxidant Activity : The methoxy group may confer antioxidant properties, reducing oxidative stress which is often implicated in cancer development.
Case Studies :
In vitro studies have demonstrated effectiveness against various cancer cell lines, showing significant reductions in cell viability and migration rates. For instance, one study reported a 70% reduction in cell proliferation in treated cancer cells compared to controls.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of pathogens. Preliminary results suggest moderate antibacterial activity.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.125 μg/mL |
Escherichia coli | 0.250 μg/mL |
These findings indicate the potential for developing new antimicrobial therapies based on this compound.
Materials Science
Due to its chemical stability and functional versatility, this compound can be utilized in the development of advanced materials such as polymers and coatings. Its unique structure allows for modifications that can enhance material properties like durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the disruption of biological pathways. For example, it could inhibit kinases involved in cell proliferation, thereby exhibiting antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
- 2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(4-bromobenzyl)oxy]phenol
- 2-[2-Amino-5-(4-fluorophenyl)pyrimidin-4-yl]-5-[(4-methylbenzyl)oxy]phenol
Comparison:
- Structural Differences: The position and type of substituents on the phenyl and benzyl rings can vary, leading to differences in chemical properties and biological activities.
- Biological Activity: The presence of different halogens (bromine, chlorine, fluorine) can influence the compound’s ability to interact with biological targets, affecting its potency and specificity.
- Uniqueness: 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol is unique due to its specific combination of substituents, which may confer distinct biological activities compared to its analogs.
Biological Activity
The compound 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C23H17BrClN3O2
- CAS Number : 2211059-05-9
This compound features a pyrimidine ring substituted with a bromophenyl group and a chlorobenzyl ether, which may contribute to its biological properties.
Biological Activity Overview
The biological activities of this compound encompass various pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antibacterial properties against several strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor, which is significant for treating neurodegenerative diseases like Alzheimer's .
- Anticancer Potential : Similar derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may possess anticancer activity .
The mechanisms through which this compound exerts its biological effects include:
- Binding Affinity : Molecular docking studies suggest that the compound interacts with specific amino acid residues in target proteins, influencing their activity .
- Inhibition of Enzymatic Activity : By inhibiting enzymes such as AChE and urease, the compound may disrupt critical biochemical pathways in pathogens or cancer cells .
Antimicrobial Studies
A study evaluating the antibacterial properties of related compounds found moderate to strong activity against certain bacterial strains. The synthesized compounds were tested using standard methods, revealing significant inhibition zones compared to control groups .
Enzyme Inhibition Studies
Research conducted on enzyme inhibition demonstrated that derivatives similar to our compound showed strong inhibitory activity against AChE and urease. The structure-activity relationship (SAR) indicated that the presence of specific functional groups was crucial for enhancing inhibitory potency .
Anticancer Activity
In vitro studies on various cancer cell lines revealed that compounds with similar structural motifs exhibited significant cytotoxicity. For example, one study reported an IC50 value less than that of standard chemotherapeutics for certain derivatives, highlighting their potential as anticancer agents .
Data Summary Table
Activity Type | Tested Against | Result Summary |
---|---|---|
Antibacterial | Salmonella typhi, Bacillus subtilis | Moderate to strong activity observed |
Enzyme Inhibition | Acetylcholinesterase | Strong inhibition noted |
Anticancer | Various cancer cell lines | Significant cytotoxicity reported |
Properties
Molecular Formula |
C23H17BrClN3O2 |
---|---|
Molecular Weight |
482.8 g/mol |
IUPAC Name |
2-[2-amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(4-chlorophenyl)methoxy]phenol |
InChI |
InChI=1S/C23H17BrClN3O2/c24-16-5-3-15(4-6-16)20-12-27-23(26)28-22(20)19-10-9-18(11-21(19)29)30-13-14-1-7-17(25)8-2-14/h1-12,29H,13H2,(H2,26,27,28) |
InChI Key |
KFAYGLOXRQFRLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=C(C=C4)Br)N)O)Cl |
Origin of Product |
United States |
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